![molecular formula C12H13FO2 B13259578 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid](/img/structure/B13259578.png)
2-[(4-Fluorophenyl)methyl]pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methyl]pent-4-enoic acid is an organic compound with the molecular formula C12H13FO2 It is characterized by the presence of a fluorophenyl group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of Intermediate: 4-fluorobenzaldehyde reacts with an appropriate alkylating agent to form 4-fluorobenzyl bromide.
Alkylation: The 4-fluorobenzyl bromide is then reacted with pent-4-enoic acid under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of phase transfer catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 2-[(4-Fluorophenyl)methyl]pentanoic acid.
Reduction: Formation of 2-[(4-Fluorophenyl)methyl]pentane.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-[(4-Bromophenyl)methyl]pent-4-enoic acid
- 2-[(4-Chlorophenyl)methyl]pent-4-enoic acid
- 2-[(4-Methylphenyl)methyl]pent-4-enoic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 2-[(4-Fluorophenyl)methyl]pent-4-enoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its bromine, chlorine, and methyl analogs.
- Reactivity: The fluorine atom can influence the reactivity of the compound, making it more or less reactive in certain chemical reactions.
- Biological Activity: The fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic properties.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H13FO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15) |
InChI Key |
XWAYSDLPICFZLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}propan-1-ol](/img/structure/B13259497.png)

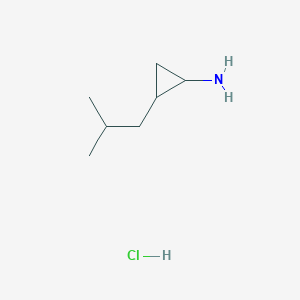
![Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13259510.png)
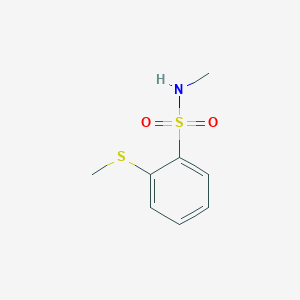
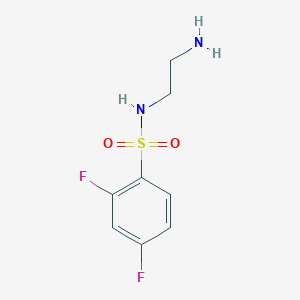
![3-Chloro-2-[(cyclopentylamino)methyl]phenol](/img/structure/B13259538.png)
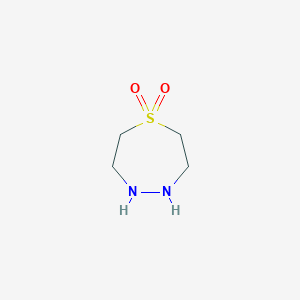
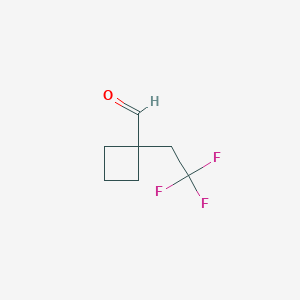

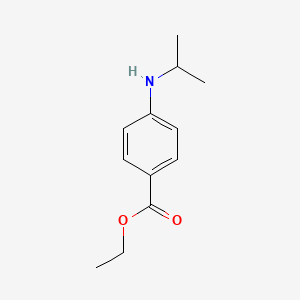
![2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13259563.png)
![7-(Aminomethyl)spiro[4.5]decan-8-one](/img/structure/B13259570.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13259575.png)
